molecular formula C9H10N2O3S B14367290 N,N'-(2-Formylthiene-3,4-diyl)diacetamide CAS No. 90070-01-2

N,N'-(2-Formylthiene-3,4-diyl)diacetamide

Cat. No.: B14367290
CAS No.: 90070-01-2
M. Wt: 226.25 g/mol
InChI Key: ZNKHEBNCEJRFAK-UHFFFAOYSA-N
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Description

N,N’-(2-Formylthiene-3,4-diyl)diacetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a thiene ring substituted with formyl and diacetamide groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(2-Formylthiene-3,4-diyl)diacetamide typically involves the reaction of thiene derivatives with formylating agents and acetic anhydride. The process often requires specific catalysts and controlled conditions to ensure high yield and purity. For instance, the reaction might be carried out in the presence of a base such as pyridine, under reflux conditions, to facilitate the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods for N,N’-(2-Formylthiene-3,4-diyl)diacetamide are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N,N’-(2-Formylthiene-3,4-diyl)diacetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The thiene ring can participate in electrophilic substitution reactions, where the formyl or acetamide groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.

Scientific Research Applications

N,N’-(2-Formylthiene-3,4-diyl)diacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-(2-Formylthiene-3,4-diyl)diacetamide involves its interaction with various molecular targets. The formyl and acetamide groups can form hydrogen bonds with biological molecules, influencing their activity. The thiene ring can also participate in π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-(2-Formylphenyl)diacetamide
  • N,N’-(2-Formylpyridine)diacetamide
  • N,N’-(2-Formylbenzene)diacetamide

Uniqueness

N,N’-(2-Formylthiene-3,4-diyl)diacetamide is unique due to the presence of the thiene ring, which imparts distinct electronic and steric properties compared to its phenyl and pyridine analogs.

Properties

CAS No.

90070-01-2

Molecular Formula

C9H10N2O3S

Molecular Weight

226.25 g/mol

IUPAC Name

N-(4-acetamido-5-formylthiophen-3-yl)acetamide

InChI

InChI=1S/C9H10N2O3S/c1-5(13)10-7-4-15-8(3-12)9(7)11-6(2)14/h3-4H,1-2H3,(H,10,13)(H,11,14)

InChI Key

ZNKHEBNCEJRFAK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CSC(=C1NC(=O)C)C=O

Origin of Product

United States

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